Rtspssr

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

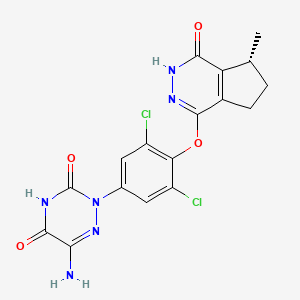

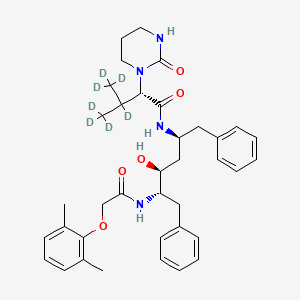

RTSPSSR is a synthesized peptide with the molecular formula C30H55N13O12 and a molecular weight of 789.84 g/mol . This compound specifically binds to claudin-1, a protein involved in tight junctions between cells, and is used to visualize colorectal cancer tumors in mice through near-infrared fluorescence imaging .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: RTSPSSR is synthesized through peptide synthesis, a process that involves the sequential addition of amino acids to form a peptide chain . The specific sequence for this compound is Arg-Thr-Ser-Pro-Ser-Ser-Arg . The synthesis typically involves the use of solid-phase peptide synthesis (SPPS), where the peptide is assembled on a solid support and then cleaved from the support once the synthesis is complete .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product . The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: RTSPSSR primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction . Its main function is to bind specifically to claudin-1, which is a protein involved in cell-cell adhesion .

Common Reagents and Conditions: The synthesis of this compound involves the use of protected amino acids, coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate), and deprotecting agents like trifluoroacetic acid (TFA) . The peptide is synthesized under controlled conditions to ensure the correct sequence and structure .

Major Products Formed: The major product formed from the synthesis of this compound is the peptide itself, which is then used for binding studies and imaging applications .

Applications De Recherche Scientifique

RTSPSSR has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry: In chemistry, this compound is used as a model peptide to study peptide synthesis and binding interactions . It serves as a reference compound for developing new peptide-based imaging agents .

Biology: In biology, this compound is used to study the role of claudin-1 in cell-cell adhesion and tight junctions . It helps researchers understand how claudin-1 functions in normal and cancerous cells .

Medicine: In medicine, this compound is used for imaging colorectal cancer tumors in mice . Its ability to bind specifically to claudin-1 allows for the visualization of tumors using near-infrared fluorescence imaging .

Industry: In the pharmaceutical industry, this compound is used as a reference compound for developing new imaging agents and targeted therapies . Its specific binding to claudin-1 makes it a valuable tool for drug development .

Mécanisme D'action

RTSPSSR exerts its effects by specifically binding to claudin-1, a protein involved in tight junctions between cells . Claudin-1 is overexpressed in colorectal cancer cells, making it a suitable target for imaging and therapeutic applications . The binding of this compound to claudin-1 allows for the visualization of tumors using near-infrared fluorescence imaging .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to RTSPSSR include other peptides that bind to claudin-1 or other tight junction proteins . Examples include peptides like C-CPE (Clostridium perfringens enterotoxin) and other claudin-binding peptides .

Uniqueness: This compound is unique in its specific binding to claudin-1 and its use in near-infrared fluorescence imaging . This specificity and imaging capability make it a valuable tool for studying colorectal cancer and developing new imaging agents .

Propriétés

Formule moléculaire |

C30H55N13O12 |

|---|---|

Poids moléculaire |

789.8 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

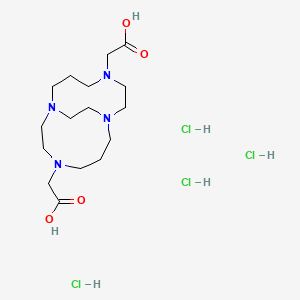

InChI |

InChI=1S/C30H55N13O12/c1-14(47)21(42-22(48)15(31)5-2-8-36-29(32)33)26(52)41-19(13-46)27(53)43-10-4-7-20(43)25(51)40-18(12-45)24(50)39-17(11-44)23(49)38-16(28(54)55)6-3-9-37-30(34)35/h14-21,44-47H,2-13,31H2,1H3,(H,38,49)(H,39,50)(H,40,51)(H,41,52)(H,42,48)(H,54,55)(H4,32,33,36)(H4,34,35,37)/t14-,15+,16+,17+,18+,19+,20+,21+/m1/s1 |

Clé InChI |

ISGHVTAHCNBQJK-NDUYDNQLSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N)O |

SMILES canonique |

CC(C(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2P)-2-(isoquinolin-4-yl)-1-[(1s,3R)-3-(methylcarbamoyl)cyclobutyl]-N-{(1S)-1-[4-(trifluoromethyl)phenyl]butyl}-1H-benzimidazole-7-carboxamide](/img/structure/B15138232.png)

![(2~{S})-2-[[3-[[5-[(2-methyl-3-phenyl-phenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]phenyl]methylamino]-3-oxidanyl-propanoic acid](/img/structure/B15138264.png)

![[(9R,10R,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate](/img/structure/B15138291.png)

![(1R)-1-[4-[6-azanyl-5-(trifluoromethyloxy)pyridin-3-yl]-1-(3-fluoranyl-1-bicyclo[1.1.1]pentanyl)imidazol-2-yl]-2,2,2-tris(fluoranyl)ethanol](/img/structure/B15138309.png)